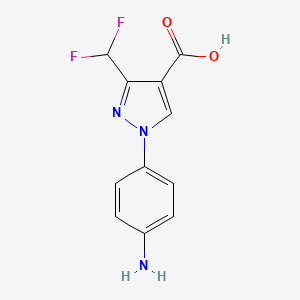![molecular formula C15H19F2N3O3 B10905632 Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a difluoromethyl group, an isopropyl group, and a methyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves several steps. One common synthetic route includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This process is followed by the introduction of the isopropyl and methyl groups under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can be compared with other similar compounds, such as:
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
- 3,5-Bis(difluoromethyl)-1H-pyrazole These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19F2N3O3 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C15H19F2N3O3/c1-8(2)20-9(3)13-10(14(16)17)7-11(21)19(15(13)18-20)6-5-12(22)23-4/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
AFLCJFAUGRPKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C(C)C)CCC(=O)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10905553.png)
 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
![Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905562.png)





![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10905613.png)

